molecular formula C6H13N3OS B6054329 2-Isobutyryl-N-methylhydrazine-1-carbothioamide

2-Isobutyryl-N-methylhydrazine-1-carbothioamide

Cat. No.: B6054329
M. Wt: 175.25 g/mol
InChI Key: UAIPEUWANDQQOG-UHFFFAOYSA-N
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Description

2-Isobutyryl-N-methylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C6H13N3OS. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide typically involves the reaction of isobutyryl chloride with N-methylhydrazine, followed by the addition of carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include custom synthesis and procurement of raw materials to meet specific requirements .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyryl-N-methylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-Isobutyryl-N-methylhydrazine-1-carbothioamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Isobutyryl-N-methylhydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, influencing various biochemical processes. The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyryl-N-methylhydrazine-1-carbothioamide is unique due to its specific isobutyryl and N-methyl substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-methyl-3-(2-methylpropanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIPEUWANDQQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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